molecular formula C8H7BrN2O B1290020 (5-Bromo-1H-indazol-3-yl)methanol CAS No. 705264-93-3

(5-Bromo-1H-indazol-3-yl)methanol

Cat. No.: B1290020
CAS No.: 705264-93-3
M. Wt: 227.06 g/mol
InChI Key: KJJNZBMXSXIESR-UHFFFAOYSA-N
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Description

(5-Bromo-1H-indazol-3-yl)methanol is a chemical compound with the molecular formula C8H7BrN2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-bromoindazole with formaldehyde in the presence of a reducing agent to yield (5-Bromo-1H-indazol-3-yl)methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-1H-indazol-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromo-1H-indazol-3-yl)ethanone
  • (5-bromo-1H-indazol-3-yl)methanamine
  • (5-bromo-1H-indazol-3-yl)acetic acid

Uniqueness

(5-Bromo-1H-indazol-3-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(5-bromo-2H-indazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJNZBMXSXIESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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